molecular formula C22H20N2O3 B2950686 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide CAS No. 1005292-52-3

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide

Cat. No. B2950686
CAS RN: 1005292-52-3
M. Wt: 360.413
InChI Key: UVUDSLWBNNNKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides are then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, similar compounds have been evaluated for enzyme inhibition and hemolytic activity .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into pharmaceutical compounds is a key strategy in medicinal chemistry for developing new antibacterial agents to combat microbial resistance.

Hypoxia-Inducible Factor Activation

This compound has shown potential in activating hypoxia-inducible factor (HIF), which is crucial for cellular response to low oxygen conditions. Inhibition of the factor inhibiting HIF-1 (FIH-1) by furan derivatives can lead to the activation of HIF-α, a transcription factor that plays a significant role in the body’s response to hypoxia .

Anticancer Properties

Furan-containing compounds, including the one , have been studied for their anticancer activities. They have shown promising results against various cancer cell lines, including human liver carcinoma cells (HepG-2), by potentially inhibiting molecular targets relevant to cancer treatment .

Anti-Microbial Activity

The compound has also been associated with anti-microbial activity. This includes potential applications in the development of new drugs that can act as potent anti-urease and anti-microbial agents, addressing the need for new treatments against resistant microbial strains .

Biofuel Production

Furan derivatives are key intermediates in the production of biofuels. They can be derived from biomass and have the potential to be used in the synthesis of bio-based chemicals and fuels, contributing to the development of sustainable energy sources .

Mechanism of Action

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-9-10-19-16(14-18)7-3-11-24(19)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUDSLWBNNNKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide

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